molecular formula C19H20ClNO5S2 B2561836 2,4-diethyl 5-{2-[(4-chlorophenyl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate CAS No. 403843-91-4

2,4-diethyl 5-{2-[(4-chlorophenyl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2561836
CAS No.: 403843-91-4
M. Wt: 441.94
InChI Key: ARILMZUFZWUSMV-UHFFFAOYSA-N
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Description

2,4-diethyl 5-{2-[(4-chlorophenyl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a chlorophenyl sulfanyl group and an acetamido group. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-{2-[(4-chlorophenyl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-diethyl thiophene-3,5-dicarboxylate with 4-chlorophenyl thiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-{2-[(4-chlorophenyl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-diethyl 5-{2-[(4-chlorophenyl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2-ethylthiophene share structural similarities.

    Chlorophenyl Compounds: Compounds like 4-chlorophenyl acetamide and 4-chlorophenyl thiol have related functional groups.

Uniqueness

2,4-diethyl 5-{2-[(4-chlorophenyl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

diethyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S2/c1-4-25-18(23)15-11(3)16(19(24)26-5-2)28-17(15)21-14(22)10-27-13-8-6-12(20)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARILMZUFZWUSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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